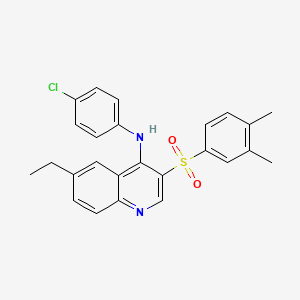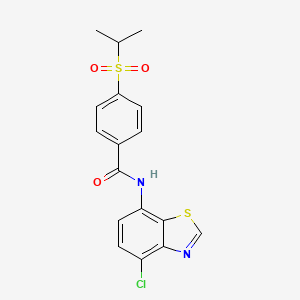![molecular formula C11H12N4 B2513612 4-Méthyl-N1-[(1E)-phénylméthylène]-1H-imidazole-1,2-diamine CAS No. 1144509-54-5](/img/structure/B2513612.png)
4-Méthyl-N1-[(1E)-phénylméthylène]-1H-imidazole-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine is a compound with the molecular formula C11H12N4. It belongs to the class of imidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Applications De Recherche Scientifique
4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating infections and cancer.
Mécanisme D'action
Target of Action
The primary targets of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine are currently unknown. This compound belongs to the class of organic compounds known as imidazoles . Imidazoles are aromatic five-member rings with two nitrogen atoms at positions 1 and 3, and three carbon atoms
Mode of Action
The mode of action of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine Imidazoles often act by forming hydrogen bonds with their targets, leading to changes in the targets’ structure and function .
Biochemical Pathways
The specific biochemical pathways affected by 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine Imidazoles can participate in a variety of biochemical reactions, including the formation of oximes and hydrazones . These reactions involve the nucleophilic attack of nitrogen on a carbonyl carbon, leading to the formation of a new carbon-nitrogen bond .
Pharmacokinetics
The pharmacokinetics of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine The compound’s solubility, volatility, and stability can influence its bioavailability.
Action Environment
The action, efficacy, and stability of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution in the body and its ability to reach its targets. Additionally, the compound’s stability can be affected by factors such as temperature and pH.
Méthodes De Préparation
The synthesis of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine typically involves the reaction of 4-methylimidazole with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve optimization of reaction parameters to achieve higher yields and purity.
Analyse Des Réactions Chimiques
4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Comparaison Avec Des Composés Similaires
4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine can be compared with other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: An antibacterial and antiprotozoal agent.
These compounds share the imidazole core structure but differ in their substituents and specific biological activities, highlighting the uniqueness of 4-Methyl-N1-[(1E)-phenylmethylene]-1H-imidazole-1,2-diamine in terms of its chemical properties and applications.
Propriétés
IUPAC Name |
1-[(E)-benzylideneamino]-4-methylimidazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-9-8-15(11(12)14-9)13-7-10-5-3-2-4-6-10/h2-8H,1H3,(H2,12,14)/b13-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPMBZWAQDWVQI-NTUHNPAUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=N1)N)N=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=N1)N)/N=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2513529.png)

![1-[4-(4-CHLOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE](/img/structure/B2513533.png)
![1-([1,1'-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride](/img/structure/B2513534.png)

![N'-(2,5-dimethoxyphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide](/img/structure/B2513536.png)
![3-Tert-butyl-6-{[1-(3-fluorobenzoyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2513537.png)


![N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide](/img/structure/B2513543.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2513545.png)
![2-[Bis(tert-butoxycarbonyl)amino]-2-butenoic acid methyl ester](/img/structure/B2513548.png)


